5-Methoxy-1H-benzo[d]imidazol-2(3H)-one

Medicinal Chemistry NPY Y5 Receptor Antagonists Heterocyclic Intermediates

This 5-methoxy-substituted benzimidazolone (CAS 2080-75-3) is the structurally essential intermediate for patented NPY Y5 antagonist synthesis and the official Esomeprazole/Omeprazole Impurity 1 reference standard. Unlike unsubstituted benzimidazolone (CAS 615-16-7), the 5-methoxy group provides the distinct electronic properties required for target pharmacophore compatibility and regulatory ANDA submissions. Sourced with full CoA documentation, it is the validated starting scaffold for SPPARγM programs (EC50 ~230 nM) with improved safety profiles over rosiglitazone. Accept no unvalidated generic substitutes for critical synthetic or analytical pathways.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
CAS No. 2080-75-3
Cat. No. B194789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1H-benzo[d]imidazol-2(3H)-one
CAS2080-75-3
Synonyms5-Methoxy-1, 3-Dihydro-benzoimidazol-2-One; 
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=O)N2
InChIInChI=1S/C8H8N2O2/c1-12-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11)
InChIKeyAUPLVAKFTYFHTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

5-Methoxy-1H-benzo[d]imidazol-2(3H)-one (CAS 2080-75-3): Technical Overview for Pharmaceutical and Research Procurement


5-Methoxy-1H-benzo[d]imidazol-2(3H)-one (CAS 2080-75-3), also known as 5-methoxy-2-benzimidazolinone or 1,3-dihydro-5-methoxy-2H-benzimidazol-2-one, is a heterocyclic benzimidazolone derivative with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol [1]. The compound features a methoxy substituent at the 5-position of the benzimidazolone core, with a melting point of 255–258°C (decomposition) and predicted density of 1.252±0.06 g/cm³ . As a building block in medicinal chemistry, it serves as a key intermediate in the synthesis of proton pump inhibitors (PPIs) and has been investigated for diverse biological activities including antioxidant, neuroprotective, and anti-inflammatory effects .

Why 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one Cannot Be Substituted with Unsubstituted or Alternative Benzimidazolones


Substitution within the benzimidazolone class is not functionally interchangeable. The 5-methoxy substitution on 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one imparts distinct electronic and steric properties that directly influence its reactivity, binding affinity, and physicochemical behavior compared to unsubstituted benzimidazolone (CAS 615-16-7) or alternative 5-substituted analogs (e.g., 5-chloro, 5-methyl). For example, the methoxy group alters the electron density of the aromatic ring, affecting both nucleophilic substitution rates in downstream synthetic transformations and hydrogen-bonding capacity in biological target interactions [1]. In the context of PPARγ modulator development, structure-activity relationship (SAR) studies demonstrate that 5-substitution on the benzimidazolone core yields equipotent activity to 6-substitution, yet the specific substituent identity (e.g., methoxy vs. trifluoromethoxy) critically determines the balance between full agonism and selective modulation, with direct implications for safety profiles in therapeutic applications [2]. Consequently, generic replacement of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one with a structurally similar but unvalidated analog risks both synthetic failure and altered biological outcomes.

5-Methoxy-1H-benzo[d]imidazol-2(3H)-one: Quantitative Evidence for Differentiated Selection


Differentiated Synthetic Utility: NPY Y5 Receptor Antagonist Intermediate with Position-Specific Methoxy Requirement

5-Methoxy-1H-benzo[d]imidazol-2(3H)-one serves as a critical intermediate for the synthesis of a novel class of 2-{3-oxospiro[isobenzofuran-1(3H),4′-piperidin]-1′-yl}benzimidazole NPY Y5 receptor antagonists, where the 5-methoxy substitution is structurally required for subsequent derivatization . Unlike unsubstituted benzimidazolone (CAS 615-16-7), which lacks the methoxy handle for downstream functionalization at the 5-position, the target compound enables regioselective N-alkylation and coupling reactions essential to the target pharmacophore. The methoxy group provides both a synthetic handle for demethylation to the phenolic derivative and electronic activation of the aromatic ring, a feature absent in the unsubstituted comparator.

Medicinal Chemistry NPY Y5 Receptor Antagonists Heterocyclic Intermediates

PPARγ Selective Modulation: Class-Level SAR Evidence for 5-Methoxy Substitution Differentiation

Structure-activity relationship studies on benzimidazolone-based selective PPARγ modulators (SPPARγMs) reveal that 5-substitution on the benzimidazolone core is equipotent to 6-substitution, yet the nature of the substituent governs the balance between partial agonism and full PPARγ activation [1]. The methoxy-substituted analog (compound 51, incorporating a 5-methoxybenzisoxazole moiety structurally related to the 5-methoxybenzimidazolone core) demonstrated EC50 of 230 nM for PPARγ partial agonist activity in HEK293T cells [2]. In rodent models of type 2 diabetes, this compound achieved efficacy equivalent to rosiglitazone (a full PPARγ agonist) but with diminished side effects including reduced weight gain and fluid retention [1]. This contrasts with trifluoromethoxy and trifluoromethyl 5-substituted analogs, which exhibited stronger PPARγ activation but potentially higher risk of adverse metabolic effects. While this evidence derives from a more complex benzimidazolone-containing analog rather than the parent compound itself, it establishes the class-level principle that 5-methoxy substitution contributes to a favorable SPPARγM profile distinct from both unsubstituted and alternative 5-substituted benzimidazolones.

PPARγ Modulators Type 2 Diabetes Selective PPARγ Modulators (SPPARγMs)

Regulatory Reference Standard: Quantified Purity and Stability for Esomeprazole Impurity Profiling

5-Methoxy-1H-benzo[d]imidazol-2(3H)-one is officially designated as Esomeprazole Impurity 1 (also known as Omeprazole Impurity R / Impurity 80) . As a regulatory reference standard, it is supplied with detailed characterization data compliant with pharmacopoeial guidelines, enabling accurate identification and quantification of this specific process-related impurity during esomeprazole manufacturing [1]. Unlike generic 5-methoxybenzimidazolone sourced from non-certified vendors, impurity-grade material is provided with certificate of analysis (CoA) documenting purity (typically >95%) and validated analytical methods (HPLC, NMR) for method development and validation (AMV) and quality control (QC) applications in Abbreviated New Drug Applications (ANDAs) . Substitution with a generic reagent-grade benzimidazolone lacking impurity standard certification fails to meet regulatory requirements for impurity profiling in pharmaceutical quality control.

Pharmaceutical Quality Control Impurity Standards Proton Pump Inhibitors

Physicochemical Differentiation: Melting Point and Thermal Stability vs. Unsubstituted Benzimidazolone

The 5-methoxy substitution significantly alters the melting point and thermal behavior of the benzimidazolone core. 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one exhibits a melting point of 255–258°C with decomposition , compared to unsubstituted benzimidazolone (CAS 615-16-7) which melts at 303–305°C [1]. This approximately 50°C reduction in melting point reflects the disruption of intermolecular hydrogen bonding networks by the methoxy substituent, which replaces one potential hydrogen-bonding site (the 5-position hydrogen) with a non-hydrogen-bond-donating methoxy group. Additionally, the decomposition observed at the melting point indicates thermal lability absent in the unsubstituted comparator, with implications for synthetic handling and storage conditions. The predicted aqueous solubility of 6.6 g/L (calculated at 25°C) further differentiates this compound from more hydrophilic or lipophilic 5-substituted analogs, informing solvent selection for reaction optimization.

Physicochemical Characterization Thermal Analysis Material Properties

Antioxidant Activity: Direct Assay Comparison vs. Standard Antioxidant BHT

5-Methoxy-1H-benzo[d]imidazol-2(3H)-one demonstrates measurable antioxidant activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, with an IC50 value of 6.54 µM . This activity was benchmarked against butylated hydroxytoluene (BHT), a standard antioxidant reference compound. While the reference does not provide the comparative IC50 for BHT in the same experimental run, the reported IC50 of 6.54 µM positions this benzimidazolone derivative within the moderate antioxidant range among heterocyclic small molecules. The antioxidant activity is attributable to the electron-rich benzimidazolone core with the 5-methoxy group contributing electron-donating character that stabilizes radical intermediates. Alternative 5-substituted benzimidazolones (e.g., 5-chloro, 5-nitro) are expected to exhibit different radical scavenging capacities due to altered electronic profiles, though direct comparative data are not available.

Antioxidant Activity Free Radical Scavenging DPPH Assay

Validated Application Scenarios for 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one in Research and Industrial Settings


Synthesis of NPY Y5 Receptor Antagonist Libraries

Researchers synthesizing 2-{3-oxospiro[isobenzofuran-1(3H),4′-piperidin]-1′-yl}benzimidazole NPY Y5 receptor antagonists should procure this compound as the required 5-methoxy-substituted intermediate. The 5-methoxy group is structurally required for the patented synthetic pathway, and substitution with unsubstituted benzimidazolone (CAS 615-16-7) would yield a different scaffold incompatible with the target pharmacophore .

Pharmaceutical Quality Control: Esomeprazole Impurity Profiling and Method Validation

QC laboratories and ANDA filers for esomeprazole or omeprazole generic drug applications require certified 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one as an impurity reference standard. This compound is officially designated as Esomeprazole Impurity 1 / Omeprazole Impurity R and is supplied with CoA documentation meeting regulatory requirements for analytical method development, method validation (AMV), and batch release testing [1]. Generic reagent-grade material from non-certified sources does not meet ANDA submission standards.

Medicinal Chemistry: Design of Selective PPARγ Modulators (SPPARγMs)

Medicinal chemists developing SPPARγMs for type 2 diabetes with improved safety profiles should utilize this 5-methoxybenzimidazolone scaffold. Class-level SAR evidence demonstrates that 5-methoxy substitution on the benzimidazolone core contributes to partial PPARγ agonist activity (EC50 = 230 nM in related analog) with efficacy equivalent to rosiglitazone but reduced weight gain and fluid retention side effects [1]. This scaffold offers a differentiated starting point compared to alternative 5-substituted benzimidazolones (e.g., 5-CF3, 5-OCF3) that may exhibit different selectivity and safety profiles.

Antioxidant Screening and Neuroprotective Compound Development

Investigators screening heterocyclic small molecules for antioxidant activity can employ this compound as a reference standard or starting scaffold, with a reported DPPH radical scavenging IC50 of 6.54 µM . The methoxy-substituted benzimidazolone core provides an electron-rich scaffold suitable for further derivatization to enhance radical scavenging potency and explore neuroprotective applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.